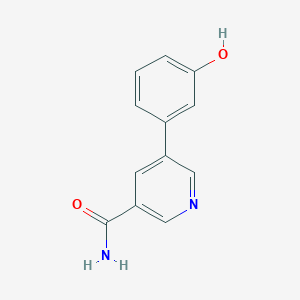
5-(3'-Hydroxyphenyl)-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a pyridine ring, with a carboxamide functional group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide typically involves the reaction of 3-hydroxypyridine with an appropriate carboxamide precursor under controlled conditions. One common method involves the use of N,N-dimethylformamide as a solvent and a catalyst such as n-butyllithium to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 5-(3-Hydroxyphenyl)-10,15,20-tris[4-(methoxycarbonyl)phenyl]porphyrin
- 5,10,15,20-tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
Comparison: 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
864685-40-5 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-(3-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)10-4-9(6-14-7-10)8-2-1-3-11(15)5-8/h1-7,15H,(H2,13,16) |
Clé InChI |
WVJZXAJVOOFTRI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















